Furaneol 4-glucoside

Catalog No.
S1531657
CAS No.
121063-56-7
M.F
C12H18O8
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furaneol 4-glucoside

CAS Number

121063-56-7

Product Name

Furaneol 4-glucoside

IUPAC Name

2,5-dimethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-3-one

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C12H18O8/c1-4-7(14)11(5(2)18-4)20-12-10(17)9(16)8(15)6(3-13)19-12/h4,6,8-10,12-13,15-17H,3H2,1-2H3/t4?,6-,8-,9+,10-,12+/m1/s1

InChI Key

ZCBCXLRKTUDKOP-TUWMNXLUSA-N

SMILES

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-(β-D-Glucopyranosyloxy)-2,5-dimethyl-3(2H)-Furanone; Furaneol β-D-Glucopyranoside;

Canonical SMILES

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Furaneol 4-glucoside is a naturally occurring flavor compound found in various fruits, including strawberries, pineapples, and peaches []. It is a conjugate, or bonded form, of furaneol, which is known for its characteristic sweet, caramel-like aroma. While furaneol itself is quite volatile and readily detectable by the human nose, furaneol 4-glucoside is less volatile []. This means it has a lower evaporation rate and a more subtle aroma.

Potential applications in food science research

One area of scientific research involving furaneol 4-glucoside is its potential application in the food science industry. Because furaneol 4-glucoside is a more stable form of furaneol, researchers are interested in understanding how it can be used to enhance the flavor profile of food products [].

Studies have investigated methods to convert furaneol 4-glucoside back into its free form, furaneol, during food processing or storage. This conversion process, known as hydrolysis, can release the trapped aroma of furaneol and contribute to the overall flavor of the food [].

Research on furaneol 4-glucoside as a flavor precursor

Another area of scientific research explores furaneol 4-glucoside as a flavor precursor. Flavor precursors are essentially inactive flavor compounds that require specific conditions, such as enzymatic breakdown or heating, to release their aroma. By understanding how furaneol 4-glucoside behaves during food processing and storage, researchers can develop methods to control the release of its flavor properties [, ].

Furaneol 4-glucoside, also known as 4-O-β-D-glucopyranosyl-2,5-dimethyl-4-hydroxy-3(2H)-furanone, is a glycosylated derivative of furaneol. It is primarily recognized for its sweet strawberry aroma and is widely utilized in the flavor and fragrance industries. This compound is a white to colorless solid that is soluble in both water and organic solvents. Furaneol itself is naturally found in various fruits, particularly strawberries, and contributes significantly to their characteristic scent and flavor profile .

Furaneol 4-glucoside can undergo several chemical transformations, including:

  • Hydrolysis: The glucoside can be hydrolyzed enzymatically or chemically to release furaneol, which can then participate in further reactions.
  • Reduction: Under certain conditions, furaneol can be reduced to form other derivatives, such as reduced furaneol, which has been generated through pyrolysis or in Maillard reaction systems .
  • Glycosylation: The compound can be synthesized through the glycosylation of furaneol using various glucosyltransferases, which transfer glucose moieties to the furaneol structure .

The synthesis of furaneol 4-glucoside can be achieved through several methods:

  • Biotransformation: Utilizing specific enzymes such as glucosyltransferases (e.g., UGT72B27) from microbial sources to catalyze the transfer of glucose to furaneol .
  • Chemical Synthesis: This involves the direct glycosylation of furaneol with glucose under acidic or enzymatic conditions.
  • Thermal Degradation: Furaneol can also be produced from the thermal degradation of carbohydrates like fructose or sucrose in the presence of amino acids, which may subsequently form glucosides .

Furaneol 4-glucoside has diverse applications:

  • Food Industry: Used as a flavoring agent to enhance the sweetness and fruity notes in various food products.
  • Fragrance Industry: Incorporated into perfumes and scented products for its appealing aroma.
  • Cosmetics: Utilized in cosmetic formulations for fragrance enhancement.

Studies on the interactions of furaneol 4-glucoside with enzymes have indicated its role as a substrate for various glycosyltransferases. For instance, a specific glucosyltransferase gene from Muscat Bailey A (UGT85K14) has been identified as responsible for its glucosylation. Additionally, enzymatic hydrolysis studies demonstrate that furaneol 4-glucoside can be readily degraded by enzymes like Rapidase, indicating its potential for controlled release applications in flavoring systems .

Furaneol 4-glucoside shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Characteristics
FuraneolParent compoundDirectly contributes to the sweet aroma
SotoloneStructural homologueExhibits a different flavor profile (savory)
Maple FuranoneStructural homologueKnown for its maple-like aroma
HomofuraneolStructural homologueSimilar aroma but varies slightly in molecular structure

Furaneol 4-glucoside is unique due to its glycosylated form, which enhances its stability and alters its sensory properties compared to its aglycone counterparts like furaneol and homofuraneol. This modification allows it to serve effectively as a slow-release aroma compound in various applications .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

290.10016753 g/mol

Monoisotopic Mass

290.10016753 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-14

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